Perazine

Descripción

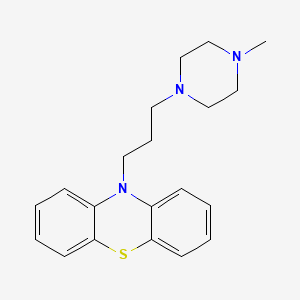

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVCQFUGFRXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048628 | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-97-9 | |

| Record name | Perazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation Research

Synthetic Pathways and Methodologies for Perazine

The synthesis of this compound involves the construction of the phenothiazine (B1677639) ring system and the subsequent attachment of the 3-(4-methylpiperazin-1-yl)propyl side chain.

Classical and Contemporary Synthetic Routes to Phenothiazine Derivatives

Classical synthesis of the phenothiazine core structure was first reported by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.orgencyclopedia.pub More contemporary methods for synthesizing phenothiazine derivatives often involve the cyclization of 2-substituted diphenyl sulfides. wikipedia.org Phenothiazine derivatives substituted at the 2, 3, and 4 positions are a significant group of tricyclic aromatic compounds. derpharmachemica.com Preparation of phenothiazine derivatives with a propyl bridge commonly involves N-alkylation reactions under basic conditions, historically using strong bases like sodium amide in toluene. acgpubs.org Microwave irradiation has also been explored as a modern approach for the synthesis of phenothiazine derivatives, offering reduced reaction times and potentially increased yields compared to conventional heating methods. acgpubs.orgnih.gov For instance, microwave-assisted synthesis has been used to produce 10-(3-hydroxypropyl)-2-(methylsulphanyl)-10H-phenothiazine and 1-[3-(2-methylsulfanyl-10H-phenothiazine-10-yl)-propyl]pyrimidine-2,4-(1H,3H)-dione. acgpubs.org

Strategies for Pithis compound (B1678402) Moiety Integration

The integration of the pithis compound moiety in this compound involves attaching the 3-(4-methylpiperazin-1-yl)propyl chain to the nitrogen atom at the 10-position of the phenothiazine ring. One described synthetic route for this compound involves treating phenothiazine-10-propionitrile (B133782) with acid and alcohol to yield methyl phenothiazinepropionate. wikipedia.org Heating this intermediate with 1-methylpithis compound (B117243) then gives an amide, which is subsequently reduced using diborane (B8814927) to yield this compound. wikipedia.org

General strategies for synthesizing pithis compound derivatives include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. mdpi.com Palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes are main synthetic methods to obtain N-arylpiperazines from aromatic compounds and pithis compound. mdpi.com Microwave-irradiated techniques have also been developed for the synthesis of new pithis compound compounds. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques in Structural Research

Spectroscopic and chromatographic techniques are crucial for confirming the structure of synthesized this compound and for elucidating the structures of its metabolites.

Application of Nuclear Magnetic Resonance (NMR) in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic compounds, including this compound and its derivatives. NMR provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. Studies on pithis compound derivatives have utilized both ¹H and ¹³C NMR to confirm proposed structures and investigate conformational behavior. ingentaconnect.comaphrc.orgrsc.orgacs.org For instance, ¹³C NMR analysis of pithis compound derivatives has revealed characteristic chemical shifts for the pithis compound ring carbons. ingentaconnect.comacs.org Temperature-dependent ¹H NMR spectroscopy has been used to study the conformational behavior of N-benzoylated piperazines, showing that they can exist as conformers at room temperature due to restricted rotation. rsc.org NMR has also been employed in the structural elucidation of drug metabolites, including those derived from pithis compound moieties. nih.gov

Mass Spectrometry (MS) for Elucidating this compound Metabolite Structures

Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS, LC-MS/MS), is essential for determining the molecular weight and fragmentation patterns of this compound and its metabolites, which aids in structural elucidation. derpharmachemica.comnih.govoup.comjneonatalsurg.com Mass spectra of this compound and other phenothiazine derivatives have been obtained, and their fragmentation routes discussed to establish the mechanism of fragmentation and identify similarities and differences within the group. nih.gov This information is valuable for predicting drug stability. nih.gov

MS is particularly useful for identifying and characterizing drug metabolites. nih.govnih.gov For example, MS/MS techniques have been used to assign structures to metabolites of ketoconazole, with several identified as products of the biotransformation of its acetylpithis compound moiety. nih.gov Advanced MS techniques like electron-activated dissociation (EAD-HRMS) offer advantages in definitively identifying metabolic modification sites, such as pithis compound N-dealkylation, which may be difficult to pinpoint using traditional collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). nih.gov Gas chromatography/mass spectrometry (GC/MS) has been used to study the fragmentation of pithis compound-based designer drugs, where fragmentation of the bond between the benzylic carbon and the adjacent pithis compound nitrogen often provides the base peak. nih.gov Internal fragmentation within the pithis compound ring also produces unique ions. nih.gov

Pharmacological Mechanisms of Perazine at the Molecular and Cellular Level

Receptor Binding and Ligand-Target Interactions

Perazine interacts with a variety of receptors and transporters, demonstrating varying degrees of affinity. These interactions are crucial for understanding its effects on neuronal signaling.

Dopaminergic Receptor Affinities (e.g., D2)

This compound interacts with dopaminergic receptors, including the D2 subtype. The D2 receptor is a primary target for many antipsychotic drugs, and interactions at this site are often associated with effects on motor control and reward pathways. Studies involving arylpithis compound compounds have shown that the interaction of the protonated nitrogen of the pithis compound (B1678402) ring with specific aspartate residues in the D2 receptor is a major stabilizing force. bg.ac.rs Additionally, edge-to-face interactions between the aromatic ring of the arylpithis compound moiety and specific phenylalanine, tryptophan, and tyrosine residues in the receptor contribute significantly to binding affinity. bg.ac.rs The presence of electron-donating groups on the aromatic ring can increase binding affinity. bg.ac.rs Some studies on related pithis compound derivatives have reported Ki values for D2 receptors in the nanomolar range. ingentaconnect.com The affinity of certain 1,4-disubstituted aromatic pithis compound compounds for D2 receptors can be increased in the presence of sodium ions, which may be due to enhanced binding pocket accessibility upon sodium binding. plos.org

Serotonergic Receptor Affinities (e.g., 5-HT2, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C)

This compound also demonstrates affinity for several serotonergic receptor subtypes. Interactions with these receptors are implicated in mood, cognition, and behavior.

5-HT2 Receptors (e.g., 5-HT2A, 5-HT2C): this compound interacts with 5-HT2 receptors. mdpi.com Studies on related arylpithis compound derivatives have explored their activity at the 5-HT2A receptor, a target for psychiatric treatments. mdpi.com Some derivatives have shown nanomolar affinity for the 5-HT2A receptor. mdpi.com The basicity of ligands can influence their affinity for 5-HT2 receptors. mdpi.com Antagonism of 5-HT2C receptors has been suggested to mediate certain behavioral effects in animals. nih.govfrontiersin.org

5-HT1A Receptors: this compound interacts with 5-HT1A receptors. mdpi.com Compounds with a pithis compound moiety have been shown to contribute to high affinity and selectivity at the 5-HT1A receptor. acs.org Studies on novel pithis compound derivatives have reported high 5-HT1A receptor affinity, with Ki values in the subnanomolar range for some compounds. nih.gov

5-HT1B and 5-HT1D Receptors: While less information is specifically available for this compound, other arylpithis compound derivatives have shown interactions with 5-HT1B and 5-HT1D receptors. frontiersin.orgwikipedia.org Developing selective ligands for 5-HT1B and 5-HT1D receptors can be challenging due to their high sequence homology. acs.org

5-HT2C Receptors: this compound interacts with 5-HT2C receptors. mdpi.com Some arylpithis compound derivatives have presented attractive 5-HT2C affinity profiles with nanomolar Ki values. mdpi.comunisi.it

Histaminergic Receptor Affinities (e.g., H1, H3)

This compound exhibits affinity for histaminergic receptors, particularly H1 receptors. mdpi.comd-nb.info Many H1 receptor antagonists are pithis compound derivatives. selleckchem.com While H1 antagonism is a known property of some pithis compound compounds, research also explores interactions with H3 receptors. mdpi.commdpi.com Some compounds have been identified as dual H1/H3 receptor ligands. researchgate.net

Adrenergic Receptor Affinities (e.g., α1)

This compound interacts with alpha-1 (α1) adrenergic receptors. mdpi.comredheracles.net Studies on 1,4-substituted pithis compound derivatives have evaluated their affinity toward α1-adrenoceptors, with some compounds showing affinity in the low nanomolar range. ingentaconnect.comnih.gov The presence of an 1-(o-methoxyphenyl)pithis compound moiety has been suggested to play an important role in the affinity to α-adrenoceptors. ingentaconnect.comnih.gov

Muscarinic Receptor Affinities (e.g., M1)

This compound interacts with muscarinic receptors, including the M1 subtype. mdpi.comd-nb.info Anticholinergic activity, often mediated by muscarinic receptor antagonism, is a property of some drugs, including certain antipsychotics and antihistamines, which can be pithis compound derivatives. selleckchem.comuc.pt Derivatives of muscarinic antagonists like pirenzepine, which contain a pithis compound ring, have been studied for their binding to M1 receptors, with some showing high affinity. nih.govnih.govresearchgate.net

Other Receptor and Transporter Interactions (e.g., SERT, P2X7)

Beyond the major monoamine receptors, this compound may interact with other targets, such as the Serotonin (B10506) Transporter (SERT) and the P2X7 receptor.

SERT: While some pithis compound derivatives have shown affinity for SERT, others have not. nih.govresearchgate.netd-nb.info The interaction with SERT can influence serotonin reuptake. d-nb.info

P2X7: this compound-type antipsychotic drugs have been identified as potent modulators of P2X7 receptors. researchgate.nettbzmed.ac.ir The P2X7 receptor is involved in inflammatory processes and is considered a potential pharmacological target. tbzmed.ac.iracs.org Pithis compound-derived antagonists like KN-62 have been shown to block P2X7 receptor function. acs.orgmdpi.comfrontiersin.org

Table 1: Summary of this compound's Receptor and Transporter Interactions

| Target Receptor/Transporter | Interaction Type (if specified) | Key Findings / Affinity Range (if available for related compounds) | Relevant Citations |

| Dopamine (B1211576) D2 | Interaction | Nanomolar affinity for related pithis compound derivatives; binding influenced by pithis compound nitrogen and aromatic ring interactions; sodium ion sensitive binding. | bg.ac.rsingentaconnect.complos.orgmdpi.comd-nb.inforedheracles.net |

| Serotonin 5-HT2A | Interaction | Nanomolar affinity for related arylpithis compound derivatives. | mdpi.commdpi.commdpi.commdpi.com |

| Serotonin 5-HT2C | Interaction | Attractive affinity profiles for related arylpithis compound derivatives. | mdpi.commdpi.comnih.govfrontiersin.orgunisi.it |

| Serotonin 5-HT1A | Interaction | High affinity, subnanomolar Ki for some related pithis compound derivatives. | mdpi.comacs.orgnih.govd-nb.infonih.gov |

| Serotonin 5-HT1B | Interaction (for related compounds) | Interactions observed for other arylpithis compound derivatives. | frontiersin.orgwikipedia.org |

| Serotonin 5-HT1D | Interaction (for related compounds) | Interactions observed for other arylpithis compound derivatives. | frontiersin.orgacs.orgwikipedia.org |

| Histamine H1 | Interaction | Affinity observed. | mdpi.commdpi.comd-nb.infoselleckchem.commdpi.comresearchgate.net |

| Histamine H3 | Interaction | Interactions observed for some pithis compound derivatives. | mdpi.comd-nb.infomdpi.commdpi.comresearchgate.netresearchgate.net |

| Adrenergic α1 | Interaction | Low nanomolar affinity for some related pithis compound derivatives; influenced by specific structural moieties. | mdpi.comredheracles.netingentaconnect.comnih.govnih.gov |

| Muscarinic M1 | Interaction | Affinity observed; related pithis compound derivatives show high affinity. | mdpi.comd-nb.infouc.ptnih.govnih.govresearchgate.net |

| SERT | Interaction (for related compounds) | Variable affinity observed for different pithis compound derivatives. | nih.govresearchgate.netd-nb.info |

| P2X7 | Modulation | Potent modulator; related pithis compound derivatives are antagonists. | researchgate.nettbzmed.ac.iracs.orgmdpi.comfrontiersin.org |

Intracellular Signaling Cascades Modulated by this compound

This compound's interaction with cell surface receptors initiates a cascade of intracellular events. While its primary mechanism involves dopamine D2 receptor antagonism, its effects on other receptors also contribute to the modulation of various intracellular signaling pathways patsnap.com.

G-Protein Coupled Receptor (GPCR) Signaling Dynamics

This compound, as a ligand for GPCRs like the dopamine D2 receptor, influences the dynamics of G-protein signaling. GPCRs, upon activation by a ligand, undergo conformational changes that facilitate the exchange of GDP for GTP on the associated heterotrimeric G protein. This leads to the dissociation of the G protein into its α-subunit and βγ-dimer, both of which can then interact with various intracellular effector molecules, modulating downstream signaling cascades wikipedia.org.

This compound's antagonistic action at D2 receptors inhibits the typical signaling initiated by dopamine binding. D2 receptors are primarily coupled to Gi/o proteins, which typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels genome.jp. By blocking D2 receptors, this compound can counteract this inhibitory effect, potentially influencing cAMP-dependent pathways.

Studies on other phenothiazines and pithis compound derivatives highlight their interactions with various GPCRs, including serotonin receptors (like 5-HT1A) and adrenergic receptors, which are also coupled to G proteins and influence signaling pathways such as those involving adenylyl cyclase drugbank.comnih.govnih.gov. The pithis compound moiety present in this compound is a common structural feature in compounds that interact with GPCRs and influence intracellular signaling peerj.comsigmaaldrich.comresearchgate.netahajournals.orgresearchgate.netfrontiersin.orgrsc.orgrsc.org.

The interaction of ligands with GPCRs can also involve mechanisms beyond direct G-protein activation, including the recruitment of β-arrestins, which can lead to G-protein independent signaling and receptor internalization nih.govnih.gov. While direct evidence for this compound's specific effects on β-arrestin recruitment is limited in the provided search results, this is a known aspect of GPCR signaling dynamics influenced by ligands.

Downstream Cellular Pathway Modulation (e.g., BDNF/PKA pathway)

The modulation of GPCR signaling by this compound can impact various downstream cellular pathways. One such pathway of interest in the context of psychiatric disorders is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, growth, and plasticity sciencepublishinggroup.comconfex.com. BDNF primarily signals through its receptor, Tropomyosin receptor kinase B (TrkB) sciencepublishinggroup.comconfex.com.

While the direct link between this compound and the BDNF/TrkB pathway is not extensively detailed in the provided search results, research on other psychotropic drugs, including some pithis compound derivatives, suggests potential interactions. For instance, some pithis compound derivatives have been investigated for their involvement in the 5-HT1A receptor/BDNF/PKA pathway, suggesting a potential link between GPCR modulation and BDNF signaling nih.govresearchgate.netnih.govtandfonline.com.

The Protein Kinase A (PKA) pathway is a key downstream effector of cAMP signaling, which, as mentioned, can be influenced by this compound's interaction with Gi/o-coupled receptors like D2 and certain serotonin receptors genome.jpnih.govacs.org. Activation of adenylyl cyclase increases cAMP levels, which in turn activates PKA. PKA then phosphorylates various intracellular targets, influencing a wide range of cellular processes, including gene expression and synaptic function.

Although direct studies specifically detailing this compound's impact on the BDNF/PKA pathway were not prominently found, the known interactions of this compound with GPCRs that modulate adenylyl cyclase activity suggest a potential, albeit indirect, influence on the PKA pathway. Furthermore, the interplay between GPCR signaling, cAMP, PKA, and BDNF pathways is a recognized area of neurobiological research, particularly in the context of antidepressant mechanisms, which sometimes overlap with antipsychotic effects sciencepublishinggroup.comnih.govresearchgate.netnih.govtandfonline.com.

Another intracellular mechanism potentially influenced by this compound is lysosomal trapping. Studies indicate that lysosomal trapping is a significant mechanism involved in the cellular distribution of this compound in various tissues, including the brain nih.govnih.gov. This sequestration in lysosomes can affect the concentration of this compound available to interact with its primary targets, such as GPCRs, and thus indirectly influence downstream signaling. rsc.orgnih.govnih.gov

In Vitro and Preclinical Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies in Non-Human Biological Systems

Studies in non-human systems, including in vitro models and animal models, are utilized to evaluate the initial stages of a drug's journey within a biological system: absorption and distribution.

In vitro permeability models are employed to predict the likelihood and rate at which a compound can cross biological membranes, such as the intestinal barrier. The Caco-2 cell model is considered a reference standard for in vitro prediction of human intestinal permeability. researchgate.net These models help assess the potential for oral absorption and can provide insights into the mechanisms of transport across epithelial cells. oup.commdpi.comscielo.org.co

Animal models, particularly rats, are frequently used to study tissue distribution. These studies involve administering the compound and measuring its concentrations in various tissues, including brain and plasma, over time. This helps determine the extent and rate of distribution to target organs and other tissues. For instance, studies in rats with other phenothiazine (B1677639) derivatives have shown rapid distribution to brain and heart, with concentrations in these tissues exceeding those in plasma. usask.caualberta.ca While specific detailed data tables for Perazine's distribution in rat brain and plasma were not extensively found in the search results, the methodology involves measuring concentrations in these matrices at various time points post-administration to understand the compound's distribution profile. nih.govresearchgate.netresearchcommons.orgdovepress.com

Biotransformation Pathways and Enzyme Systems

Biotransformation, or metabolism, is a critical process that alters the chemical structure of a compound, often facilitating its elimination. Cytochrome P450 (CYP) enzymes play a central role in the metabolism of many drugs, including phenothiazine derivatives like this compound. mdpi.comresearchgate.net

CYP enzymes are a superfamily of enzymes primarily located in the liver and intestines, responsible for catalyzing the oxidative metabolism of a large percentage of marketed drugs. mdpi.com

Research using human liver microsomes and cDNA-expressed human CYP isoforms has identified specific enzymes involved in this compound metabolism. CYP1A2 and CYP3A4 are indicated as the main isoenzymes catalyzing 5-sulphoxidation, contributing approximately 32% and 30%, respectively, to the total 5-sulphoxidation in human liver microsomes. nih.gov CYP2C19 is identified as the primary isoform responsible for this compound N-demethylation, accounting for about 68% of this metabolic pathway. nih.gov CYP2C9, CYP2E1, and CYP2D6 are also involved in 5-sulphoxidation to a lesser extent, while CYP1A2, CYP3A4, and CYP2D6 contribute to this compound N-demethylation to a lesser degree (6-10% depending on the isoform). nih.gov In some studies, this compound has also been shown to be a potent inhibitor of human CYP1A2 activity at therapeutic concentrations. researchgate.netnih.gov It may also have inhibitory effects on CYP3A4 and CYP2D6. nih.gov

This compound undergoes several phase I metabolic reactions catalyzed by CYP enzymes. These include N-demethylation, primarily leading to N-desmethylthis compound. nih.govresearchgate.netnih.gov Sulfoxidation, specifically 5-sulphoxidation in the thiazine (B8601807) ring, is another major metabolic pathway. nih.govresearchgate.net Aromatic hydroxylation and N-oxidation have also been observed as metabolic reactions for this compound and other phenothiazine derivatives in rat liver microsomes. researchgate.netresearchgate.netnih.gov The relative rates of these reactions can be dependent on the substrate concentration. researchgate.net

Table 1: Major CYP Isoenzymes Involved in this compound Metabolism (Based on Human Liver Microsome Studies)

| Metabolic Pathway | Primary CYP Isoenzyme(s) | Approximate Contribution (%) | Other Contributing CYP Isoenzyme(s) |

| 5-Sulphoxidation | CYP1A2, CYP3A4 | 32% (CYP1A2), 30% (CYP3A4) | CYP2C9, CYP2E1, CYP2C19, CYP2D6 |

| N-Demethylation | CYP2C19 | 68% | CYP1A2, CYP3A4, CYP2D6 |

Note: Data derived from in vitro studies using human liver microsomes and cDNA-expressed human CYPs. nih.gov

Table 2: Observed Metabolic Reactions of this compound in Preclinical Studies

| Metabolic Reaction | Description | Observed In |

| N-Demethylation | Removal of a methyl group from a nitrogen atom | Human liver microsomes nih.gov, Rat liver microsomes researchgate.net |

| Sulfoxidation | Oxidation of a sulfur atom, typically at the 5-position of the thiazine ring | Human liver microsomes nih.gov, Rat liver microsomes researchgate.net |

| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring | Rat liver microsomes researchgate.net |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom | Rat liver microsomes researchgate.net |

Note: This table summarizes metabolic reactions observed in preclinical in vitro and animal studies. nih.govresearchgate.netresearchgate.netnih.gov

Non-CYP Mediated Metabolic Processes

While cytochrome P450 (CYP) enzymes are significant contributors to the metabolism of many drugs, including some phenothiazines, non-CYP mediated pathways also play a role in the biotransformation of this compound. Non-CYP enzymes encompass a diverse group including flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), carboxylesterases, and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases nih.govevotec.com.

Studies using isolated liver microsomes have investigated various metabolic reactions of this compound. These include N-demethylation, aromatic hydroxylation, sulfoxide (B87167) formation, and N-oxide formation researchgate.net. While CYP enzymes are implicated in some of these pathways (e.g., this compound has been shown to inhibit CYP1A2 in vitro nih.gov), the formation of this compound 5-sulfoxide, a prominent metabolite, can potentially involve FMO enzymes, which are known to catalyze the sulfoxidation of nitrogen- and sulfur-containing compounds, including phenothiazines evotec.com. Although direct experimental evidence specifically detailing the contribution of individual non-CYP enzymes to this compound metabolism in the provided search results is limited, the occurrence of metabolic pathways such as sulfoxide formation and potentially other transformations like N-oxidation suggests the involvement of enzyme systems beyond the sole action of CYPs researchgate.net.

Metabolite Identification and Quantification in Preclinical Models

Metabolite identification and quantification in preclinical models are essential steps to characterize the biotransformation of this compound. Key metabolites of this compound that have been identified in in vitro preclinical systems include N-desmethylthis compound and this compound 5-sulfoxide researchgate.net.

In vitro studies utilizing human hepatocytes have confirmed this compound 5-sulfoxide and N-desmethylthis compound as the main metabolites formed researchgate.net. The formation of these metabolites can be influenced by enzyme inducers, suggesting enzymatic mediation researchgate.net.

While specific quantitative data for this compound metabolites in preclinical in vivo models were not extensively detailed in the provided results, studies on related phenothiazines in rats have quantified metabolites like the sulfoxide and the N-dealkylated sulfoxide in urine following oral administration researchgate.net. For instance, after oral administration of 10 mg/kg of related drugs, male rats excreted 1.8-4% of the dose in urine within the first 12 hours in the form of the sulfoxide and the N-dealkylated sulfoxide researchgate.net. This indicates that these metabolic pathways are active in vivo and contribute to the excreted profile.

Based on in vitro findings, the primary metabolic transformations leading to the formation of N-desmethylthis compound involve the removal of the methyl group from the pithis compound (B1678402) ring, likely via oxidative N-demethylation. This compound 5-sulfoxide formation involves the oxidation of the sulfur atom in the phenothiazine ring.

A summary of identified preclinical metabolites is presented in the table below:

| Metabolite Name | Proposed Formation Pathway(s) | Detection in Preclinical Models (in vitro) |

| N-desmethylthis compound | Oxidative N-demethylation | Yes (Human hepatocytes) researchgate.net |

| This compound 5-sulfoxide | Oxidation of sulfur atom (e.g., FMOs) | Yes (Human hepatocytes, liver microsomes) researchgate.netresearchgate.net |

| This compound N-oxide | N-oxidation | Yes (Liver microsomes) researchgate.net |

| Aromatic hydroxylated this compound | Aromatic hydroxylation | Yes (Liver microsomes) researchgate.net |

| N-dealkylated sulfoxide | N-demethylation and sulfoxide formation | Yes (Related phenothiazines in rat urine) researchgate.net |

Excretion Mechanisms in Animal Models

Excretion is the process by which this compound and its metabolites are removed from the body in animal models. The primary routes of excretion typically include urine and feces. Preclinical studies in various animal species provide insights into the major pathways of elimination.

For this compound and related phenothiazines, both urinary and fecal excretion have been observed in animal models researchgate.netcidara.com. Studies in rats, dogs, and monkeys with related compounds demonstrated varying percentages of the administered dose recovered in urine and feces researchgate.net. For example, after oral administration of 10 mg/kg of related drugs, dogs excreted 2-4% in urine and 75-89% in feces, while monkeys excreted 12-19% in urine and 56-69% in feces researchgate.net. Following intravenous administration, a significant portion of the dose could be eliminated via bile, contributing to fecal excretion researchgate.net.

Specifically for this compound, urinary excretion in rats has been noted researchgate.net. Metabolites, such as the sulfoxide and N-dealkylated sulfoxide, have been detected in the urine of rats administered related compounds, indicating that renal excretion of transformed products is a route of elimination researchgate.net. The extent of urinary excretion of unchanged this compound versus its metabolites can vary depending on the species, route of administration, and dose researchgate.netiu.edu.

| Animal Model | Route of Administration | Observed Excretion Routes | Notes (Based on this compound and Related Compounds) |

| Rat | Oral | Urine, Feces | Urinary excretion of metabolites observed researchgate.net |

| Dog | Oral, Intravenous | Urine, Feces, Bile | Significant fecal excretion researchgate.net |

| Monkey | Oral | Urine, Feces | Both routes contribute to elimination researchgate.net |

Preclinical Pharmacodynamic and Neurobiological Research

Investigation of Perazine's Influence on Gene and Protein Expression in Preclinical Models

Investigations into the influence of pharmaceutical compounds on gene and protein expression in preclinical models are crucial for understanding their cellular and molecular effects. These studies can reveal how a compound alters the synthesis of proteins involved in neurotransmission, signal transduction, and neuronal function. While preclinical research on the impact of various compounds, including some pithis compound (B1678402) derivatives and phenothiazines, on gene and protein expression has been conducted, specific detailed findings regarding this compound's direct influence on global gene and protein expression profiles in preclinical models were not identified in the conducted search.

Modulation of receptor expression by pharmaceutical agents is a key mechanism by which these compounds can exert their effects on neural circuits. Preclinical studies often investigate how a compound alters the density, localization, or functional state of various neurotransmitter receptors, such as dopamine (B1211576) receptors, serotonin (B10506) receptors, or glutamate (B1630785) receptors. While this compound is known to act as a dopamine antagonist, specific detailed preclinical research findings focusing solely on this compound's direct modulation of the expression levels of various receptors were not identified in the conducted search. Studies have explored receptor modulation by other classes of compounds and some pithis compound derivatives, but data specifically pertaining to this compound in this context were not found.

Analytical Methodologies for Perazine and Its Metabolites in Research Settings

Chromatographic Techniques

Chromatographic methods are essential for separating Perazine from its metabolites and other matrix components before detection and quantification rdd.edu.iq.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC, particularly in its reversed-phase mode (RP-HPLC), is a widely used technique for the analysis of this compound and related pithis compound (B1678402) derivatives rdd.edu.iqresearchgate.net. RP-HPLC separates compounds based on their hydrophobic interactions with the stationary phase. For compounds like pithis compound, which can be hydrophilic and basic, traditional reversed-phase columns may require modifications or specific mobile phase conditions, such as the use of ion-pairing reagents, to achieve adequate retention sielc.com. Alternatively, methods employing reversed-phase cation-exchange columns have been developed for the analysis of basic hydrophilic compounds like pithis compound sielc.com.

Research studies have utilized RP-HPLC for the quantification of pithis compound derivatives in various matrices, including pharmaceutical formulations and biological samples researchgate.netresearchgate.net. Method development for RP-HPLC involves optimizing parameters such as the mobile phase composition, stationary phase, flow rate, and detection wavelength to ensure sufficient resolution, sensitivity, and analysis time researchgate.net. For instance, a validated RP-HPLC method for prochlorthis compound (B1679090) maleate (B1232345), a related pithis compound phenothiazine (B1677639) derivative, used an Agilent Zorbax Bonus-RP column with a mobile phase of 0.1% formic acid and acetonitrile, detected at 258 nm researchgate.netresearchgate.net. This method demonstrated good linearity, precision, and accuracy within a specific concentration range researchgate.netresearchgate.net.

The pKa values of compounds like prochlorthis compound maleate (8.2 for the pithis compound ring and 3.9 for the phenothiazine core) are crucial for optimizing the mobile phase pH in RP-HPLC to ensure effective separation and peak symmetry researchgate.net.

Some research on pithis compound analysis by HPLC-UV requires chemical derivatization to make the compound UV-active, allowing detection at low levels using standard HPLC-UV instrumentation researchgate.netjocpr.com. For example, reacting pithis compound with NBD-Cl (4-chloro-7-nitrobenzofuran) forms a stable, UV-active derivative researchgate.netjocpr.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique used for the separation and identification of volatile and semi-volatile compounds, including some pithis compound derivatives rsc.orgnih.gov. In GC-MS, compounds are first separated based on their boiling points and interaction with the stationary phase in a gas chromatography column, and then detected and identified by a mass spectrometer rsc.org.

GC-MS has been applied in research for the analysis of pithis compound derivatives, particularly in forensic toxicology and studies involving illicit drugs rsc.orgnih.govscholars.direct. Sample preparation for GC-MS analysis of piperazines in biological matrices like urine can involve extraction procedures such as ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction nih.gov. GC-MS methods can provide high sensitivity and allow for the simultaneous detection and quantification of multiple pithis compound derivatives nih.govscholars.direct.

GC-MS has also been used in metabolism studies to identify and characterize pithis compound metabolites oup.comresearchgate.net. For example, GC-MS studies on the metabolism of 1-(3-chlorophenyl)pithis compound (B195711) (mCPP) in rat urine identified several metabolites resulting from hydroxylation and degradation of the pithis compound moiety oup.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, which couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry, is widely used for the analysis of this compound and its metabolites, especially in complex biological samples researchgate.netwaters.com. LC-MS offers high sensitivity, selectivity, and the ability to analyze a wide range of compounds, including polar and non-volatile substances that are not suitable for GC-MS waters.com.

LC-MS/MS, a tandem mass spectrometry technique, is particularly valuable for the analysis of this compound and its metabolites due to its enhanced selectivity and sensitivity, which allows for the accurate quantification of analytes at low concentrations in matrices like plasma researchgate.netwaters.com. Methods involving LC-MS/MS often utilize electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) transitions specific to the parent drug and its metabolites for highly selective detection researchgate.netwaters.com.

Research has demonstrated the application of LC-MS/MS for the simultaneous analysis of antipsychotics, including phenothiazines with pithis compound structures, in human plasma waters.com. A sensitive LC-MS/MS method for pericyazine, a related compound, and its metabolites (7-hydroxypericyazine and pericyazine sulphoxide) in human plasma utilized specific MRM transitions for each compound researchgate.net. This method showed good linearity, precision, accuracy, and sensitivity researchgate.net.

LC-MS has also been employed in metabolism studies to elucidate the metabolic pathways of pithis compound derivatives and identify metabolites frontiersin.orgacs.org. LC/UV and mass spectral techniques have been used to analyze metabolite profiles and identify metabolic soft spots in pithis compound-containing compounds frontiersin.org.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and analysis of various compounds, including pharmaceuticals researchgate.net. While less common for quantitative analysis of this compound and its metabolites in highly complex matrices compared to HPLC or LC-MS, TLC methods have been reported for the separation and identification of pithis compound derivatives rdd.edu.iq.

Research has utilized thin-layer chromatography for the simultaneous determination of drugs, including acefylline (B349644) pithis compound, using silica (B1680970) gel as the stationary phase and specific solvent mixtures as the mobile phase researchgate.net. Detection is often performed by UV visualization researchgate.net. Although the provided search results mention TLC for pithis compound derivatives generally rdd.edu.iq, specific applications for this compound or its metabolites in research settings using HPTLC were not detailed.

Spectrometric Techniques

Spectrometric techniques are used to measure the interaction of compounds with electromagnetic radiation, providing information for identification and quantification rdd.edu.iqmdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and characterizing the molecular structure of organic compounds, including pithis compound derivatives like this compound. The technique relies on the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups within the molecule.

Research into pithis compound and its derivatives has shown that the pithis compound ring exhibits a set of characteristic vibrations that are distinguishable from other parts of the molecule acs.org. Specific regions in the IR spectrum have been associated with the pithis compound ring, including sharp, well-defined absorptions in the 1300-1345 cm⁻¹, 1125-1170 cm⁻¹, 1010-1025 cm⁻¹, and 915-940 cm⁻¹ regions acs.org. Studies utilizing Fourier Transform Infrared (FT-IR) spectroscopy have been conducted to analyze pithis compound derivatives, providing insights into their vibrational modes and structure researchgate.netdergipark.org.trultraphysicalsciences.orgnih.govresearchgate.netresearchgate.net. For instance, FT-IR has been used to monitor reactions involving pithis compound, demonstrating its utility in tracking chemical changes related to the pithis compound ring researchgate.netmdpi.com. While these studies highlight the general applicability of IR spectroscopy to pithis compound structures, specific detailed research findings on the IR analysis of this compound itself for quantification purposes in research settings are not extensively documented in the provided literature.

Electrochemical and Immunoassay Methods for Research Quantification

Electrochemical methods and immunoassays offer alternative approaches for the detection and quantification of pharmaceutical compounds and their metabolites in research. These techniques can be particularly useful for analyzing compounds in complex biological matrices.

Electrochemical techniques, such as voltammetry (including differential pulsed voltammetry, DPV, and cyclic voltammetry, CV), have been explored for the analysis of pithis compound derivatives. These methods measure the electrical current produced or consumed during chemical reactions at an electrode surface, which can be related to the concentration of the analyte. Research has investigated the electrochemical behavior and determination of various aryl piperazines researchgate.net. The use of modified electrodes can enhance the sensitivity of electrochemical detection for the electrooxidation of the pithis compound moiety nih.govacs.org. Electrochemical detection coupled with high-performance liquid chromatography (HPLC) has been successfully applied for the quantification of pithis compound antihistamine drugs in plasma samples in research settings, demonstrating the potential for analyzing pithis compound-containing compounds in biological fluids nih.govacs.org.

Immunoassays are analytical tests that utilize antibodies to detect and quantify specific substances. These methods are known for their high throughput capabilities and can be adapted for screening and quantifying compounds in biological matrices. Immunoassays, such as those based on biochip array technology (BAT), have been evaluated for the screening of designer piperazines in urine samples nih.gov. These studies assess the performance of immunoassays, including their sensitivity and specificity, for detecting pithis compound derivatives nih.gov. Confirmation of immunoassay results is often performed using highly sensitive and selective techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) nih.gov. While immunoassays have been applied to various pithis compound derivatives for screening in research, specific detailed research findings on the quantitative analysis of this compound and its metabolites using immunoassays for research purposes are not prominently featured in the provided information.

Pharmacokinetic Drug Drug Interaction Research

Mechanistic Studies of Perazine as an Enzyme Inhibitor or Inducer (e.g., CYP Inhibition)

In vitro studies have established that this compound is a potent inhibitor of several key cytochrome P450 enzymes. The most significant of these is its strong inhibitory effect on CYP1A2. At therapeutic concentrations (5-10 microM), this compound can reduce the basal activity of CYP1A2 by approximately 80%. nih.govdrugbank.com This potent inhibition is noteworthy as CYP1A2 is responsible for the metabolism of various endogenous substances and a range of clinically important drugs. nih.gov

The inhibitory effect of this compound is not limited to CYP1A2. It also demonstrates inhibitory activity, albeit to a lesser extent, against other CYP isoenzymes. Studies have indicated that this compound can inhibit CYP2D6 and CYP3A4. nih.gov Furthermore, it has been identified as a potent inhibitor of dextromethorphan-O-demethylase (a marker for CYP2D6 activity), S-mephenytoin-hydroxylase (CYP2C19), alprazolam-4-hydroxylase (CYP3A4), phenacetin-O-deethylase (CYP1A2), and tolbutamide-hydroxylase (CYP2C9) activity in human liver microsomes.

The mechanism of inhibition for CYP1A2 has been investigated through its effect on the metabolism of caffeine (B1668208). This compound was found to potently inhibit caffeine 3-N-demethylation and 1-N-demethylation. nih.govdrugbank.com It also moderately affects caffeine 7-N-demethylation and C-8-hydroxylation. nih.gov In contrast to its strong effect on CYP1A2, this compound shows only weak inhibition of CYP3A4 activity, as measured by cyclosporine A oxidation. drugbank.com

Table 1: Inhibitory Effects of this compound on Human Cytochrome P450 Isoenzymes

| CYP Isoenzyme | Substrate/Reaction | Inhibitory Potency | Ki Value (µM) | Reference |

| CYP1A2 | Caffeine 3-N-demethylation | Potent | 3.5 | nih.govdrugbank.com |

| CYP1A2 | Caffeine 1-N-demethylation | Potent | 5 | nih.govdrugbank.com |

| CYP1A2 | Caffeine 7-N-demethylation | Moderate | 11.5 | nih.govdrugbank.com |

| CYP2D6 | Dextromethorphan-O-demethylase | Potent | Not Reported | |

| CYP3A4 | Alprazolam-4-hydroxylase | Potent | Not Reported | |

| CYP2C19 | S-mephenytoin-hydroxylase | Potent | Not Reported | |

| CYP2C9 | Tolbutamide-hydroxylase | Potent | Not Reported | |

| CYP3A4 | Cyclosporine A oxidation | Weak | Not Reported | drugbank.com |

In Vitro and Animal Model Studies on this compound's Impact on Co-administered Drug Metabolism

The inhibitory effects of this compound on CYP enzymes, demonstrated in mechanistic studies, have been shown to have clinically relevant consequences on the metabolism of co-administered drugs in both in vitro and animal models.

A significant example of this is the interaction between this compound and the atypical antipsychotic risperidone (B510). A study utilizing a therapeutic drug monitoring database revealed that co-administration of this compound with risperidone led to a fivefold increase in the plasma concentration of risperidone and a twofold increase in the concentration of its active moiety (risperidone + 9-hydroxyrisperidone). nih.gov This effect is attributed to this compound's inhibition of CYP2D6 and CYP3A4, the primary enzymes responsible for risperidone metabolism. nih.govnih.gov

In vitro studies focusing on specific drug metabolism pathways have further elucidated these interactions. For instance, this compound's potent inhibition of CYP1A2 directly impacts the metabolism of caffeine, a well-established CYP1A2 substrate. nih.gov this compound was shown to significantly inhibit the 3-N- and 1-N-demethylation of caffeine in human liver microsomes. nih.govdrugbank.com

Animal studies have also provided evidence of this compound's influence on the disposition of other drugs. In a study conducted in male Wistar rats, the co-administration of this compound with the antidepressants imipramine (B1671792) or fluoxetine (B1211875) resulted in significant distribution interactions. nih.gov this compound was observed to increase the brain/plasma and heart/plasma concentration ratios of both antidepressants. nih.gov Conversely, it lowered the lungs/plasma concentration ratio for both drugs and the liver/plasma ratio for imipramine. nih.gov These findings suggest that this compound can alter the tissue distribution of co-administered drugs.

Table 2: Impact of this compound on the Pharmacokinetics of Co-administered Drugs

| Co-administered Drug | Study Model | Key Finding | Implicated Mechanism | Reference |

| Risperidone | Human (Therapeutic Drug Monitoring) | 5-fold increase in risperidone plasma concentration | Inhibition of CYP2D6 and CYP3A4 | nih.gov |

| Caffeine | In Vitro (Human Liver Microsomes) | Potent inhibition of 3-N- and 1-N-demethylation | Inhibition of CYP1A2 | nih.govdrugbank.com |

| Imipramine | In Vivo (Rat) | Increased brain/plasma and heart/plasma concentration ratios | Altered tissue distribution | nih.gov |

| Fluoxetine | In Vivo (Rat) | Increased brain/plasma and heart/plasma concentration ratios | Altered tissue distribution | nih.gov |

Reciprocal Effects of Other Compounds on this compound Biotransformation

The biotransformation of this compound itself is primarily mediated by the cytochrome P450 system, making it susceptible to interactions with other compounds that induce or inhibit these enzymes. The major metabolic pathways for this compound are N-demethylation and N-oxidation.

In vitro investigations using human liver microsomes and cDNA-expressed enzymes have identified CYP3A4 and CYP2C9 as the principal enzymes responsible for this compound-N-demethylation. At therapeutic concentrations of this compound (10 µM), CYP3A4 and CYP2C9 contribute approximately 50% and 35% to its N-demethylation, respectively. With increasing concentrations of this compound, the role of CYP3A4 becomes more prominent.

This compound-N-oxidation, on the other hand, is mainly carried out by flavin-containing monooxygenase 3 (FMO3). This was confirmed by the inhibition of this pathway by methimazole, a known FMO inhibitor, and the lack of effect from specific CYP inhibitors.

Given that CYP3A4 and CYP2C9 are major players in this compound's clearance, any co-administered drug that inhibits or induces these enzymes has the potential to cause clinically significant alterations in this compound plasma concentrations. For example, potent inhibitors of CYP3A4, such as ketoconazole, have been shown to inhibit this compound-N-demethylation by over 40% in human liver microsomes. Similarly, sulfaphenazole, a CYP2C9 inhibitor, also demonstrated an inhibitory effect.

Furthermore, genetic polymorphisms in the genes encoding these enzymes can also influence this compound metabolism. Allelic variants of CYP2C9 have shown different capacities for this compound-N-demethylase activity, with the CYP2C93 variant exhibiting significantly lower activity compared to the wild-type allele (CYP2C91).

Table 3: Enzymes Involved in this compound Biotransformation and Potential Interacting Compounds

| Metabolic Pathway | Major Enzyme(s) | Potential Inhibitors | Potential Inducers | Reference |

| N-demethylation | CYP3A4, CYP2C9 | Ketoconazole, Sulfaphenazole | (General CYP3A4/2C9 inducers) | |

| N-oxidation | FMO3 | Methimazole | Not specified |

Table 4: Chemical Compounds Mentioned

Future Directions and Emerging Research Avenues

Development of Novel Perazine Derivatives for Specific Receptor Targets

The development of novel this compound derivatives is a key area of future research, aiming to create compounds with enhanced selectivity and efficacy for specific receptor targets. This compound, like other phenothiazines with a pithis compound (B1678402) structure, is known to interact with various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgijrrjournal.comtandfonline.comacs.org Research into pithis compound derivatives, in general, highlights their potential to act as agonists, antagonists, or modulators of receptors such as serotonin (5-HT), dopamine, glutamate (B1630785), adrenergic, histaminergic, and opioid receptors. ijrrjournal.comresearchgate.net

Studies are exploring modifications to the pithis compound nucleus and side chains of related compounds to influence their binding affinity and selectivity for specific receptor subtypes. For instance, research on pithis compound derivatives has shown that altering the length and flexibility of side chains can significantly impact binding affinity at opioid receptors. ijrrjournal.com Similarly, modifications to aryl pithis compound systems have been investigated for their effects on affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. tandfonline.com Novel pithis compound derivatives are also being explored as selective antagonists for specific glutamate receptor subtypes, such as GluN2B-containing NMDARs, particularly under acidic conditions. acs.org The design and synthesis of new pithis compound derivatives with affinity for serotonin receptors, such as 5-HT1A and 5-HT7, are also active areas of research. nih.govmdpi.comnih.gov These efforts suggest a potential for developing this compound derivatives with more targeted actions, potentially leading to improved therapeutic profiles and reduced off-target effects.

Application of Advanced Computational Methods in this compound Pharmacology

Advanced computational methods are increasingly being applied to understand and predict the pharmacological behavior of this compound and its potential derivatives. These methods offer powerful tools for exploring drug-target interactions, predicting activity, and optimizing compound structures before extensive experimental work. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are crucial computational techniques used to investigate the binding interactions between small molecules like this compound derivatives and their target receptors at an atomic level. nih.govscispace.comfrontiersin.orgresearchgate.netplos.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site. nih.govfrontiersin.org Molecular dynamics simulations extend this by simulating the movement and interactions of the ligand-receptor complex over time, providing insights into the stability of the complex and conformational changes. scispace.comresearchgate.netplos.orgacs.org

These methods are being used in the study of pithis compound derivatives to understand their binding modes with various receptors, including dopamine and serotonin receptors. tandfonline.comacs.org For example, molecular docking has been employed to determine the binding mode of aryl pithis compound derivatives to dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. tandfonline.com Molecular dynamics simulations have also been used to evaluate the binding and energetics of phenyl-pithis compound scaffolds with potential protein targets. acs.org Studies on other nitrogen-containing derivatives, including those with pithis compound nuclei, have utilized molecular docking and dynamics simulations to investigate interactions with enzymes like Cyclooxygenase (COX)-2. scispace.com These computational approaches provide valuable structural and molecular insights that can guide the design of novel this compound derivatives with improved binding characteristics for specific targets.

Machine Learning Approaches in Pharmacological Prediction

Machine learning (ML) approaches are being increasingly integrated into pharmacological research to analyze complex datasets, identify patterns, and make predictions about drug properties and behavior. vanderschaar-lab.comnih.govresearchgate.netyoutube.com In the context of this compound, ML can be applied to various aspects of pharmacological prediction.

ML algorithms can be used to predict drug-target interactions, efficacy, and potential toxicity based on chemical structure and biological data. researchgate.net They can analyze large datasets from in vitro and in vivo experiments to build predictive models. vanderschaar-lab.comnih.gov For example, ML has been applied to predict ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. frontiersin.orgnih.gov In precision medicine, ML is being explored to personalize dosing regimens and predict treatment outcomes based on individual patient characteristics. vanderschaar-lab.comresearchgate.netyoutube.commdpi.com While specific applications of ML directly to this compound prediction were not extensively detailed in the search results, the broader application of these techniques in pharmacology suggests their potential for predicting the properties and optimizing the design of this compound derivatives. ML can help identify key structural features that contribute to desired receptor affinity or predict potential off-target effects, thereby accelerating the drug discovery and optimization process.

Exploration of this compound's Non-Canonical Biological Activities (beyond primary psychiatric applications)

Beyond its established role as a typical antipsychotic, research is beginning to explore potential non-canonical biological activities of this compound and related pithis compound derivatives. This involves investigating effects that are not directly related to its primary interactions with dopamine receptors in the context of psychiatric disorders.

Pithis compound derivatives, as a class, have demonstrated a range of biological activities beyond their impact on neurotransmitter receptors. These include potential antibacterial, antifungal, and antiparasitic effects. researchgate.net Some pithis compound derivatives have been investigated as antagonists of chemokine receptors, such as CCR5, which is involved in HIV-1 entry into cells. plos.org Research into other non-canonical activities of related compounds, such as diketopiperazines, has explored their potential as anticancer agents by inducing apoptosis. researchgate.net While direct evidence for these specific non-canonical activities of this compound itself was not prominently found, the exploration of such diverse activities within the broader class of pithis compound compounds suggests potential avenues for investigating this compound for novel therapeutic applications beyond its traditional psychiatric uses. The concept of "non-canonical" can also refer to interactions with non-canonical biological structures, such as non-canonical nucleic acids, which are being investigated as therapeutic targets. researchgate.net However, a direct link between this compound and such targets was not established in the search results.

Innovative Analytical Strategies for this compound Research

Innovative analytical strategies are crucial for the comprehensive study of this compound, including its pharmacokinetics, metabolism, and the analysis of novel derivatives. These strategies aim for improved sensitivity, specificity, and throughput in detecting and quantifying the compound and its metabolites in various matrices.

Advanced analytical techniques, such as Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), are being employed for the simultaneous analysis of various compounds, including those with pithis compound rings. mdpi.com These methods offer high sensitivity and selectivity for the detection and quantification of analytes in complex samples. mdpi.com The development of high-throughput analytical strategies is essential for screening large numbers of synthesized derivatives and for conducting detailed pharmacokinetic and metabolic studies. mdpi.com While specific innovative analytical strategies solely focused on this compound were not extensively detailed, the advancements in analytical chemistry for related compounds and drug research in general, particularly using hyphenated techniques like LC-MS, are directly applicable to enhancing the analytical capabilities for this compound research. researchgate.netscirp.orgmdpi.com This includes developing methods for the accurate determination and quantification of this compound and its potential metabolites or degradation products in biological fluids, formulations, and environmental samples.

Q & A

Q. What analytical methods are validated for quantifying Perazine in human serum, and what are their key methodological considerations?

Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are widely used. GLC requires optimization of carrier gas flow (30 mL/min optimal for sensitivity and retention time) and column temperature (elevated temperatures reduce peak tailing but risk solvent interference). Internal standards like stigmasterol are critical for calibration, with recovery rates tested via spiked serum samples (average recovery precision: 2.55% for intra-day analysis) . HPLC with ionic liquid mobile phases offers improved peak symmetry and separation of this compound from serum matrix components, though sample preparation (e.g., protein precipitation) is essential . Both methods face challenges from metabolites like this compound sulfoxide, which co-elute with serum lipids or require distinct detection sensitivities .

Q. What is the clinical efficacy profile of this compound in schizophrenia treatment compared to other antipsychotics?

A 2014 Cochrane review (7 trials, 479 participants) found limited evidence: this compound showed marginal superiority over trimipramine (active placebo) in global improvement (RR 0.43) but no significant differences in mental state outcomes. Extrapyramidal side effects were less frequent than with haloperidol, but data quality was low. Comparisons with amisulpride, olanzapine, and ziprasidone were inconclusive due to heterogeneous outcome reporting . Trials emphasized the need for standardized efficacy metrics and larger sample sizes to validate this compound’s purported safety advantages .

Advanced Research Questions

Q. How can GLC parameters be optimized to enhance this compound quantification accuracy in serum?

- Carrier gas flow : 30 mL/min balances retention time (6–8 minutes) and sensitivity (detection limit: ~60 nmol/L) .

- Column temperature : 220–250°C improves peak height but risks solvent peak overlap; temperatures >250°C necessitate manual peak height evaluation over electronic integration .

- Calibration : Daily curves using 10–40 µg this compound with stigmasterol (1:1 ratio) are required due to ethanol evaporation effects. Nonlinear ratios at higher concentrations demand strict temperature control (0–4°C) for extract stability .

Q. How can metabolite interference be mitigated in this compound assays, particularly for pharmacokinetic studies?

- Cross-method validation : Pair GLC with thin-layer chromatography (TLC) to detect systematic errors. For example, GLC separates this compound from desmethylthis compound and sulfoxide metabolites, while TLC provides independent sensitivity validation .

- Selective detection : HPLC-MS can distinguish this compound from structurally similar psychotropics (e.g., chlorpromazine, imipramine) via retention time and mass spectral data .

- Sample pre-treatment : Liquid-liquid extraction reduces lipid interference, though recovery rates vary (e.g., 17.38 nmol/L mean difference in duplicate analyses) .

Q. What are the critical design considerations for clinical trials evaluating this compound’s efficacy and safety?

- Outcome standardization : Use validated scales (e.g., PANSS for schizophrenia) to enable meta-analysis, addressing heterogeneity in existing trials .

- Blinding and controls : Active placebo (e.g., trimipramine) reduces bias, but comparator antipsychotics should match dosing regimens (e.g., haloperidol equivalence).

- Adverse event monitoring : Track extrapyramidal symptoms (EPS) and antiparkinsonian medication use (RR 4.50 for this compound vs. placebo) .

Q. How should analytical methods be validated for this compound in pharmacokinetic studies?

- Precision and recovery : Assess intra-day (CV <3%) and inter-day variability using spiked serum (e.g., 364.3 nmol/L baseline). Recovery tests require correction factors (e.g., 1.35× multiplier for GLC) .

- Specificity : Test interference from 8+ psychotropics (e.g., haloperidol, amitriptyline) to confirm retention time uniqueness .

- Lower limit of quantification (LLOQ) : Establish via signal-to-noise ratios (e.g., 60 nmol/L for GLC) and replicate measurements .

Q. What are the comparative advantages of HPLC and GLC for this compound detection in complex matrices?

- HPLC : Superior for separating this compound from serum components (e.g., fortified serum at 0.4 µg/mL) with ionic liquid mobile phases, enabling symmetrical peaks and reduced matrix effects .

- GLC : Higher sensitivity for low-concentration samples (20–50 ng detection) but requires rigorous optimization (e.g., column aging, carrier gas purity) .

- Method selection : HPLC-MS is preferred for metabolite profiling, while GLC suits high-throughput clinical labs with established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.